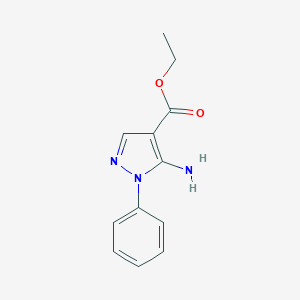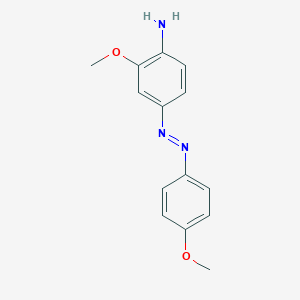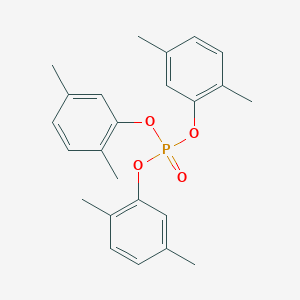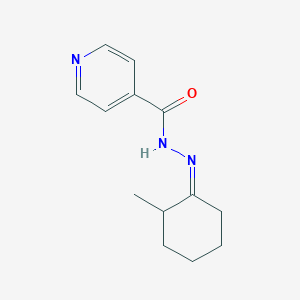
2-Methylisonicotinic acid cyclohexylidenehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylisonicotinic acid cyclohexylidenehydrazide (INH-Me) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. It is a derivative of isoniazid, a drug used to treat tuberculosis, and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-Methylisonicotinic acid cyclohexylidenehydrazide involves its ability to bind to and inhibit specific enzymes and proteins. It has been found to inhibit the activity of enzymes such as catalase and peroxidase, which are involved in the metabolism of reactive oxygen species. 2-Methylisonicotinic acid cyclohexylidenehydrazide has also been found to inhibit the activity of a protein called Hsp90, which is involved in the regulation of cellular processes such as protein folding and degradation.
Biochemische Und Physiologische Effekte
2-Methylisonicotinic acid cyclohexylidenehydrazide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which are known to cause cellular damage and contribute to the development of various diseases. 2-Methylisonicotinic acid cyclohexylidenehydrazide has also been found to have anti-inflammatory properties and to reduce the expression of certain cytokines, which are involved in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methylisonicotinic acid cyclohexylidenehydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to be stable under various conditions. However, one limitation of using 2-Methylisonicotinic acid cyclohexylidenehydrazide in lab experiments is that it can be toxic at high concentrations, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 2-Methylisonicotinic acid cyclohexylidenehydrazide. One potential direction is to investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to explore its use as a precursor for other chemical compounds, particularly those with potential medicinal applications. Additionally, further research is needed to fully understand the mechanism of action of 2-Methylisonicotinic acid cyclohexylidenehydrazide and its effects on various cellular processes.
Synthesemethoden
2-Methylisonicotinic acid cyclohexylidenehydrazide can be synthesized through a reaction between isoniazid and cyclohexylidenehydrazine. The reaction takes place in the presence of a catalyst and under specific conditions of temperature and pressure. The resulting product is then purified through various techniques such as recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
2-Methylisonicotinic acid cyclohexylidenehydrazide has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its antibacterial and antifungal properties, as well as its ability to inhibit certain enzymes and proteins. 2-Methylisonicotinic acid cyclohexylidenehydrazide has also been investigated for its potential as a drug delivery system and as a precursor for other chemical compounds.
Eigenschaften
CAS-Nummer |
15885-63-9 |
|---|---|
Produktname |
2-Methylisonicotinic acid cyclohexylidenehydrazide |
Molekularformel |
C13H17N3O |
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
N-[(Z)-(2-methylcyclohexylidene)amino]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H17N3O/c1-10-4-2-3-5-12(10)15-16-13(17)11-6-8-14-9-7-11/h6-10H,2-5H2,1H3,(H,16,17)/b15-12- |
InChI-Schlüssel |
JCDUNXBXHFOXMR-QINSGFPZSA-N |
Isomerische SMILES |
CC\1CCCC/C1=N/NC(=O)C2=CC=NC=C2 |
SMILES |
CC1CCCCC1=NNC(=O)C2=CC=NC=C2 |
Kanonische SMILES |
CC1CCCCC1=NNC(=O)C2=CC=NC=C2 |
Synonyme |
N'-(2-Methylcyclohexylidene)isonicotinic hydrazide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



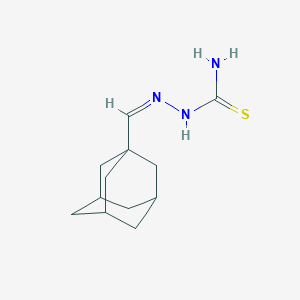
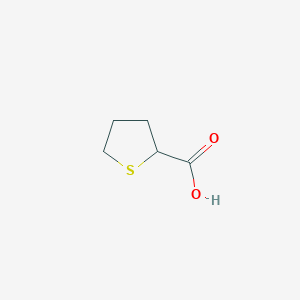

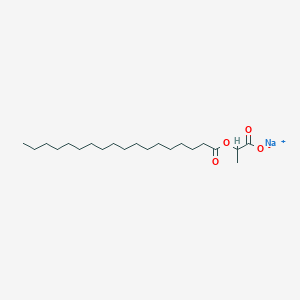

![N-[1-methyl-2-(1-piperidyl)ethyl]pyridin-2-amine](/img/structure/B103259.png)
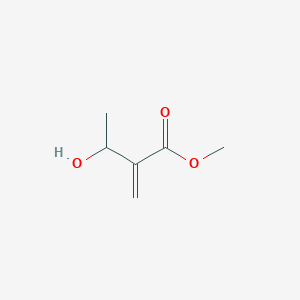
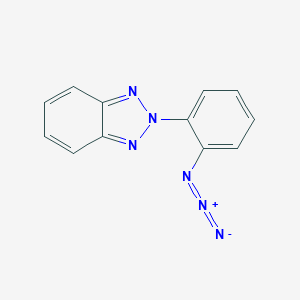
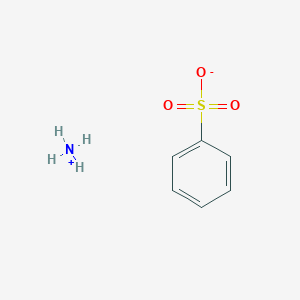
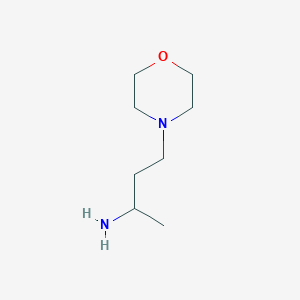
![(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol](/img/structure/B103270.png)
